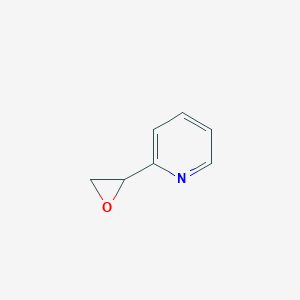

2-(Oxiran-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring and an epoxide group. The molecular formula of this compound is C7H7NO, and it has a molecular weight of 121.14 g/mol. The compound is known for its unique structure, which combines the reactivity of both the pyridine and epoxide functionalities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor under controlled conditions. One common method involves the use of a Grignard reagent, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach includes the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process efficient and environmentally friendly . The high surface area and simple preparation of these catalysts contribute to their widespread use in industrial applications.

化学反応の分析

Types of Reactions: 2-(Oxiran-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the epoxide ring.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-(Oxiran-2-yl)pyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of materials with specific properties

作用機序

The mechanism of action of 2-(Oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

類似化合物との比較

Oxiranecarbonitriles: These compounds also contain an epoxide ring but differ in the presence of a cyano group.

Piperidine Derivatives: These compounds contain a six-membered ring with one nitrogen atom and are widely used in pharmaceuticals.

Oxetanes: These compounds have a four-membered ring with one oxygen atom and are used in medicinal chemistry for their unique reactivity and stability.

Uniqueness: 2-(Oxiran-2-yl)pyridine is unique due to its combination of a pyridine ring and an epoxide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

生物活性

2-(Oxiran-2-yl)pyridine, also known as 2-(2-pyridylethylene oxide), is an organic compound characterized by the fusion of a pyridine ring with an epoxide (oxiran) ring. Its molecular formula is C₇H₇NO, indicating a structure that includes five carbon atoms, one nitrogen atom in the pyridine ring, and an epoxide group. This unique configuration imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. Studies indicate that compounds containing a pyridine moiety often demonstrate a broad spectrum of antimicrobial effects. The mechanism is believed to involve the epoxide group reacting with microbial enzymes or structural proteins, leading to cell death or inhibition of growth.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer activities. Derivatives synthesized from this compound have shown promise as inhibitors of collagen prolyl-4-hydroxylase, an enzyme critical for collagen biosynthesis. Inhibition of this enzyme may have therapeutic implications for fibrotic diseases and certain types of cancer.

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. The epoxide group can react with nucleophilic sites on proteins or enzymes, leading to covalent modifications that alter their function. This reactivity is crucial in understanding how this compound interacts with various biological targets .

Case Studies and Research Findings

-

Inhibition Studies : A study demonstrated that derivatives of this compound showed significant inhibition against collagen prolyl-4-hydroxylase, suggesting potential applications in treating fibrotic diseases (IC₅₀ values were reported in micromolar ranges) .

Compound IC₅₀ (μM) Compound A 3.5 Compound B 5.0 Compound C 7.8 -

Antimicrobial Activity : Another research effort highlighted the antimicrobial efficacy of this compound against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL across different pathogens .

Pathogen MIC (μg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50

特性

IUPAC Name |

2-(oxiran-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZRYTWXFWRYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431419 |

Source

|

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55967-94-7 |

Source

|

| Record name | Pyridine, 2-oxiranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?

A1: this compound possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes this compound a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.

Q2: How is this compound synthesized in the context of this research?

A2: The paper describes a "convenient" synthesis of this compound using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。